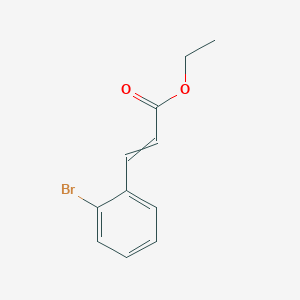
Ethyl 3-(2-bromophenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-bromophenyl)prop-2-enoate is an organic compound with the molecular formula C11H11BrO2. It is a derivative of cinnamic acid, where the ethyl ester is substituted with a bromine atom at the ortho position of the phenyl ring. This compound is known for its applications in organic synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-bromophenyl)prop-2-enoate can be synthesized through various methods. One common approach involves the bromination of ethyl cinnamate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the ortho position.
Industrial Production Methods
In an industrial setting, the production of ethyl o-bromocinnamate may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2-bromophenyl)prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to form ethyl cinnamate by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the compound to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Substitution: Formation of ethyl cinnamate derivatives with different functional groups.
Reduction: Ethyl cinnamate.
Oxidation: Corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2-bromophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Wirkmechanismus
The mechanism of action of ethyl o-bromocinnamate involves its interaction with molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, making it a useful intermediate in organic synthesis. Additionally, its ester group can undergo hydrolysis to release cinnamic acid, which may exhibit biological activities.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(2-bromophenyl)prop-2-enoate can be compared with other brominated cinnamate derivatives, such as:
Ethyl p-bromocinnamate: Bromine atom at the para position.
Ethyl m-bromocinnamate: Bromine atom at the meta position.
Ethyl 4-bromocinnamate: Another positional isomer with bromine at the 4-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and applications in synthesis. The ortho position of the bromine atom can lead to different steric and electronic effects compared to other isomers.
Eigenschaften
Molekularformel |
C11H11BrO2 |
|---|---|
Molekulargewicht |
255.11 g/mol |
IUPAC-Name |
ethyl 3-(2-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11BrO2/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 |
InChI-Schlüssel |
OVVAHDSHDPZGMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=CC1=CC=CC=C1Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














